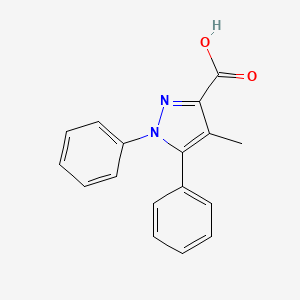

4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Description

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a methyl group at position 4, phenyl substituents at positions 1 and 5, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₈H₁₆N₂O₂, with a molecular weight of 292.33 g/mol. The compound’s structure imparts unique physicochemical properties, including moderate lipophilicity due to the methyl and phenyl groups, and reactivity driven by the carboxylic acid group.

This compound is synthesized via cyclocondensation reactions of β-keto esters or hydrazines with ketones, followed by functionalization steps (e.g., hydrolysis, acidification) to introduce the carboxylic acid group . Its structural analogs often differ in substituent positions or functional groups, which significantly influence biological activity and chemical reactivity.

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

4-methyl-1,5-diphenylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C17H14N2O2/c1-12-15(17(20)21)18-19(14-10-6-3-7-11-14)16(12)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21) |

InChI Key |

ZUKBYBCXGPIXFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. One common method includes the reaction of 4-methyl-1,5-diphenyl-1H-pyrazole with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides. Key examples include:

-

Acid chloride formation (via SOCl₂) is a critical first step for subsequent reactions .

-

Methanolysis of trichloromethyl intermediates can also yield carboxyalkyl esters under reflux .

Decarboxylation and Cyclocondensation

Decarboxylation occurs under thermal or acidic conditions, enabling the formation of fused heterocycles:

Example Reaction Pathway

-

Decarboxylation : Heating the acid in benzene leads to CO₂ elimination, generating a reactive intermediate.

-

Cyclization : Reaction with 2,3-diaminopyridine yields 3H-imidazo[4,5-b]pyridine derivatives .

| Product | Conditions | Key Spectral Data (¹H NMR) | Reference |

|---|---|---|---|

| 3H-imidazo[4,5-b]pyridine | Benzene, reflux, 5h | δ 7.36–7.30 (m, aromatic) |

Hydrazide and Thiosemicarbazone Formation

Reactions with hydrazines or thiosemicarbazides produce bioactive derivatives:

Key Transformations

| Derivative Type | Reactants | Application | Reference |

|---|---|---|---|

| N-acylhydrazones | Phenylhydrazine | Antimicrobial agents | |

| Thiosemicarbazones | Thiosemicarbazide | Anticancer research |

Friedel-Crafts Acylation

The acid chloride participates in Friedel-Crafts reactions with aromatic compounds:

Reaction Protocol

-

Generate acid chloride using SOCl₂.

-

React with arenes (e.g., benzene) in the presence of AlCl₃.

-

Yield: 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives .

| Product | Conditions | Key IR Bands (cm⁻¹) | Reference |

|---|---|---|---|

| Acylated pyrazole | AlCl₃, benzene, 80°C | 1686 (C=O), 1602 (Ar) |

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity:

-

Antimicrobial : Hydrazide derivatives show MIC values <10 µg/mL against S. aureus .

-

Anti-inflammatory : Ester derivatives inhibit COX-2 with IC₅₀ values comparable to celecoxib .

Theoretical and Mechanistic Studies

DFT calculations reveal:

-

Nucleophilic attack on the acid chloride’s carbonyl carbon (charge: +0.38 e) is rate-determining .

-

Transition states for imidazo-pyridine formation involve N–C bond formation (1.54 Å) .

This compound’s versatility in forming esters, amides, and heterocycles underscores its utility in medicinal and synthetic chemistry. Further exploration of its regioselective reactions and catalytic systems (e.g., Amberlyst-70) could optimize yields and sustainability.

Scientific Research Applications

4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including anticancer and antidiabetic activities.

Industry: Utilized in the development of agrochemicals and coordination compounds.

Mechanism of Action

The mechanism of action of 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling and metabolic pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural Insights :

- Electron Effects : The 4-methyl group in the target compound donates electrons via hyperconjugation, slightly reducing the acidity of the carboxylic acid group (pKa ~4.2) compared to the 4-benzoyl analog (pKa ~3.8) .

- Steric Influence : The 4-methyl group imposes less steric hindrance than bulkier substituents (e.g., benzoyl), facilitating reactions at position 3, such as amidation or esterification .

Key Findings :

- The 4-benzoyl derivative exhibits superior antimicrobial potency due to enhanced electronic interactions with bacterial proteins .

- The target compound (4-methyl) shows moderate activity, suggesting that steric accessibility outweighs electronic effects in certain biological contexts.

- 1,5-Diphenyl analogs without a 4-substituent demonstrate notable antitumor activity, likely due to unhindered binding to cellular targets like topoisomerases .

Reactivity and Functionalization

- Amidation : The carboxylic acid group in the target compound reacts efficiently with amines (e.g., benzylhydroxylamine) using coupling agents like EDCI/HOBt, yielding amides with >80% efficiency .

- Esterification : Compared to 4-benzoyl analogs, the 4-methyl derivative forms esters more readily due to reduced steric crowding .

- Acid Chloride Formation : Reactivity with SOCl₂ or PCl₅ is slower than in benzoyl-substituted analogs, as the methyl group destabilizes the intermediate acyl chloride .

Biological Activity

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid (also known as 4-MDPCA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for 4-MDPCA is , and its structure features a pyrazole ring with two phenyl groups and a carboxylic acid functional group. The synthesis of 4-MDPCA typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds, followed by carboxylation reactions to introduce the carboxylic acid moiety. Various synthetic routes have been reported, demonstrating yields ranging from 65% to 90% depending on the specific conditions used .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-MDPCA and related pyrazole compounds. Notably, compounds containing the pyrazole scaffold have shown efficacy against multiple cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1.0 μM .

- Liver Cancer (HepG2) : Displayed significant antiproliferative activity with IC50 values indicating effective growth inhibition .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |

| 1-Aryl-1H-pyrazoles | HepG2 | Varies | Microtubule destabilization |

| Ethyl derivatives | A549 | 26 | Growth inhibition via autophagy |

Anti-inflammatory Effects

In addition to its anticancer properties, 4-MDPCA has demonstrated anti-inflammatory effects in various models. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory processes . This mechanism suggests potential applications in treating inflammatory diseases.

The biological activity of 4-MDPCA can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The compound's structural features allow it to bind effectively to proteins associated with cancer cell proliferation and survival:

- Microtubule Destabilization : The compound has been shown to interfere with microtubule assembly, a critical process for mitosis in cancer cells .

- Caspase Activation : Induction of apoptosis through the activation of caspase enzymes has been observed, indicating a pathway for programmed cell death in malignant cells .

Case Studies

Case Study 1: Breast Cancer Treatment

In vitro studies conducted on MDA-MB-231 cells revealed that treatment with 4-MDPCA resulted in observable morphological changes indicative of apoptosis. The increase in caspase-3 activity confirmed its role as an apoptosis inducer at low concentrations.

Case Study 2: Liver Cancer Cell Inhibition

Research involving HepG2 cells demonstrated that derivatives of pyrazole, including 4-MDPCA, exhibited significant cytotoxic effects. The study emphasized the need for further exploration into dosage optimization and long-term effects on normal liver cells.

Q & A

Basic: What are the established synthetic routes for 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. For example, reacting hydrazine derivatives with β-diketones or their equivalents under reflux conditions. Key steps include:

- Hydrazine reaction : Condensation of substituted hydrazines with 1,3-diketones (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole intermediates) in ethanol or methanol under reflux .

- Functionalization : Subsequent oxidation or hydrolysis of ester groups to carboxylic acids using NaOH/H₂O or LiOH in THF/water mixtures .

- Yields : Reported yields range from 79% to 84% for analogous pyrazole-3-carboxylic acids under optimized conditions .

Advanced: How can reaction yields be optimized when introducing electron-withdrawing substituents?

Methodological Answer:

Electron-withdrawing groups (EWGs) often reduce reactivity due to decreased electron density. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and stabilize transition states .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to activate carbonyl groups during cyclization .

- Temperature control : Gradual heating (e.g., 50°C for 16 hours) improves regioselectivity in multi-step reactions, as seen in triazole-pyrazole hybrid syntheses .

- Monitoring : TLC or HPLC to track intermediates and adjust reaction times dynamically .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad ~δ 12–13 ppm). Methyl groups on pyrazole appear as singlets (δ 2.3–2.5 ppm) .

- IR spectroscopy : Carboxylic acid C=O stretches (1700–1720 cm⁻¹) and N-H bends (1545 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves substituent orientation, as shown in studies of similar compounds with bond angles (e.g., N3–C12–C15 = 130.13°) .

Advanced: How to resolve discrepancies in melting points between synthesized batches and literature values?

Methodological Answer:

Discrepancies may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., methanol vs. ethyl acetate) to isolate stable polymorphs .

- Purity : Use column chromatography (silica gel, cyclohexane/ethyl acetate gradients) to remove byproducts .

- Hydration/solvation : Dry samples under vacuum (60°C, 24 hours) to eliminate solvent traces, as methanol solvates can alter melting points .

Basic: What are common derivatives of this compound, and what are their research applications?

Methodological Answer:

- Carboxamides : Synthesized via coupling with amines (e.g., 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide), used in structure-activity studies for enzyme inhibition .

- Esters : Methyl/ethyl esters serve as intermediates for further functionalization (e.g., ester hydrolysis to carboxylic acids) .

- Metal complexes : Pyrazole-carboxylates coordinate with transition metals (e.g., Cu²⁺) for catalytic or material science applications .

Advanced: How do substituents on phenyl rings affect electronic properties and reactivity?

Methodological Answer:

- Hammett analysis : Electron-donating groups (EDGs) on phenyl rings increase electron density at the pyrazole core, accelerating electrophilic substitution. EWGs (e.g., -NO₂) reduce reactivity but enhance stability .

- Computational studies : DFT calculations (e.g., Mulliken charges) predict regioselectivity in reactions. For example, EDGs at the 4-position direct electrophiles to the pyrazole N1 site .

- Experimental validation : Compare reaction rates of substituted analogs (e.g., 4-chloro vs. 4-methoxy derivatives) in nucleophilic acyl substitution .

Basic: What solvents are suitable for recrystallization of this compound?

Methodological Answer:

- Methanol/ethanol : Effective for removing polar impurities; yields needle-like crystals .

- Dichloromethane/hexane : Non-polar mixtures purify less soluble derivatives (e.g., methyl esters) .

- Acetonitrile : Ideal for high-temperature recrystallization (80–100°C) to isolate anhydrous forms .

Advanced: How to design stability studies for pyrazole-carboxylic acids under varying conditions?

Methodological Answer:

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 254 nm) conditions .

- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify degradation products.

- Kinetic modeling : Calculate rate constants (k) and half-lives (t₁/₂) to predict shelf-life under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.